molecular formula C10H5ClF3N B582341 8-Chloro-6-(trifluoromethyl)quinoline CAS No. 1215206-39-5

8-Chloro-6-(trifluoromethyl)quinoline

Cat. No.: B582341
CAS No.: 1215206-39-5
M. Wt: 231.602
InChI Key: JIDHIFSGFFYQHO-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H5ClF3N. It is characterized by the presence of a chloro group at the 8th position and a trifluoromethyl group at the 6th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-(trifluoromethyl)aniline with suitable reagents to form the quinoline ring. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups replacing the chloro or trifluoromethyl groups .

Scientific Research Applications

8-Chloro-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 6-Trifluoromethyl-5,6,8-trifluoroquinoline
  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine

Comparison: 8-Chloro-6-(trifluoromethyl)quinoline is unique due to the specific positioning of the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and potency in various applications .

Biological Activity

8-Chloro-6-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. Its unique structural features, including the presence of a chlorine atom and a trifluoromethyl group, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound derivatives. Research indicates that these compounds exhibit significant activity against Plasmodium falciparum, particularly strains resistant to traditional treatments like chloroquine. The mechanism involves inhibition of the cytochrome bc1 complex in the parasite, leading to disrupted electron transport and energy metabolism.

Key Findings:

  • IC50 Values : The IC50 values for these derivatives ranged from 1.2 nM to approximately 30 nM against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum .
  • Cross-resistance : Some derivatives showed modest to significant cross-resistance against atovaquone-resistant strains, indicating a shared target within the parasite's metabolic pathways .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies using various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell proliferation.

Case Study:

  • Zebrafish Model : In a zebrafish embryo model, quinoline-derived trifluoromethyl alcohols were found to be potent growth inhibitors, showcasing significant cytotoxicity at specific concentrations .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that while some derivatives exhibit potent biological activity, they also pose risks of toxicity at higher concentrations. For instance, specific compounds were evaluated for their effects on HepG2 and HeLa cell lines, showing no cytotoxic action at concentrations up to 100 µg/mL .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways, leading to altered cellular functions.
  • DNA Interaction : Some studies suggest that quinoline derivatives may interact with DNA, affecting replication and transcription processes .
  • Apoptosis Induction : Evidence shows that these compounds can trigger apoptosis through mitochondrial pathways, enhancing cell death in cancerous cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Compound NameBiological ActivityIC50 (nM)Notes
This compoundAntimalarial, Anticancer1.2 - 30Effective against resistant P. falciparum strains
2-TrifluoromethylquinolineAntimalarial~50Less effective than its chlorinated counterpart
QuinolineGeneral cytotoxicity~100Broad-spectrum but less potent than derivatives

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-8-5-7(10(12,13)14)4-6-2-1-3-15-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDHIFSGFFYQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681969
Record name 8-Chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-39-5
Record name 8-Chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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